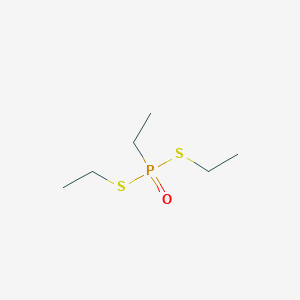
2-(Trichlorosilyl)ethyl acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl acetate derivatives can involve various strategies. For example, the modified Yamaguchi reagent discussed in paper is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation. This demonstrates the versatility of ethyl acetate derivatives in synthesizing complex organic molecules without losing chiral integrity. Similarly, the synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates in paper showcases a one-pot synthesis approach, which is a valuable method for constructing molecules efficiently.
Molecular Structure Analysis
The molecular structure of ethyl acetate derivatives can be quite complex and is often confirmed using spectral studies and X-ray diffraction, as seen in paper . The structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, for instance, adopts a Z conformation about the C=C bond, indicating the importance of molecular geometry in the properties and reactivity of these compounds.
Chemical Reactions Analysis
Ethyl acetate derivatives participate in a variety of chemical reactions. The chemoselective addition of ethyl (tributylstannyl)acetate to acylpyridinium salts, as mentioned in paper , leads to the formation of dihydropyridines, which are precursors to N-heterocycles. This highlights the reactivity of such derivatives in forming more complex structures. The Knoevenagel condensation reaction used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate in paper is another example of how ethyl acetate derivatives can be transformed into other compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acetate derivatives are influenced by their molecular structure. For instance, the crystalline structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate provides insights into its stability and potential interactions with other molecules . The antimicrobial and antioxidant activities of this compound also suggest that the functional groups present in ethyl acetate derivatives can impart significant biological properties, which can be explored for pharmaceutical applications.
Aplicaciones Científicas De Investigación
1. Adhesion Improvement in Rubber
2-(Trichlorosilyl)ethyl acetate has been investigated for its role in improving the adhesion properties of rubber materials. For example, studies have shown its effectiveness in chlorinating styrene–butadiene rubber (SBR), leading to enhanced adhesion properties when using certain adhesives. This is achieved through modifications on the rubber surface, which are influenced by the solvent used in the chlorination process (Romero-Sánchez, Pastor-Blas, & Martín-Martínez, 2000).
2. Reactivity in Organic Synthesis
The compound's reactivity with other chemicals has been explored in organic synthesis. For instance, research on compounds like 2-(Chloromethoxy)ethyl acetate, which shares some structural similarities with 2-(Trichlorosilyl)ethyl acetate, indicates potential for producing various organic compounds. This includes the formation of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes, demonstrating its versatility in chemical reactions (Aitken, Rees, Suckling, & Wood, 1986).
3. Role in Polymerization and Biomedical Applications
Another application is in the polymerization of certain chemicals for biomedical purposes. For instance, poly(2-ethyl-2-oxazoline), used in biomedical applications, has been synthesized using ethyl acetate as a solvent. This demonstrates the potential of using ethyl acetate-based solvents, like 2-(Trichlorosilyl)ethyl acetate, for environmentally friendly and pharmaceutically compliant synthesis processes (Vergaelen et al., 2020).
4. Use in Dental Material Repair
In dentistry, the use of ethyl acetate for surface preparation in the repair of denture base resin has been studied. It has been found that treating repair surfaces with ethyl acetate can effectively enhance the repair strength of these materials, indicating its potential application in dental material science (Shimizu, Ikuyama, Hayakawa, Tsue, & Takahashi, 2006).
5. Microbial Production for Industrial Uses
There is also research into the microbial production of ethyl acetate, an environmentally friendly solvent with wide-ranging industrial applications. This includes studies on the bio-catalyzing of ethanol and acetic acid to ethyl acetate using lipases and metabolic engineering in yeasts (Zhang et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-trichlorosilylethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3O2Si/c1-4(8)9-2-3-10(5,6)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFKBFAYVWIVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885017 | |
| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trichlorosilyl)ethyl acetate | |
CAS RN |
18204-80-3 | |
| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18204-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018204803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trichlorosilyl)ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)



![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)







![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)